molecular formula C19H14N2O6S B4738955 [2-(Phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate

[2-(Phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate

Cat. No.: B4738955
M. Wt: 398.4 g/mol
InChI Key: BTJLKNBXRLDBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate is an organic compound that features a phenylcarbamoyl group attached to a phenyl ring, which is further connected to a 4-nitrobenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate typically involves the reaction of 2-(phenylcarbamoyl)phenol with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(Phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: The sulfonate ester can be hydrolyzed to produce the corresponding sulfonic acid and phenol derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Products with the nitro group replaced by the nucleophile.

    Reduction: [2-(Phenylcarbamoyl)phenyl] 4-aminobenzenesulfonate.

    Hydrolysis: 2-(Phenylcarbamoyl)phenol and 4-nitrobenzenesulfonic acid.

Scientific Research Applications

Chemistry

In chemistry, [2-(Phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate is used as a reagent in organic synthesis. It can be employed in the preparation of various derivatives and as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a useful probe for investigating biochemical pathways.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo specific chemical reactions makes it a candidate for drug design and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including as a precursor in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of [2-(Phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the nature of the target. The pathways involved may include the inhibition of enzyme activity through binding to the active site or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

    [2-(Phenylcarbamoyl)phenyl] 4-aminobenzenesulfonate: A reduced form of the compound with an amine group instead of a nitro group.

    [2-(Phenylcarbamoyl)phenyl] 4-methylbenzenesulfonate: A derivative with a methyl group instead of a nitro group.

Uniqueness

[2-(Phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate is unique due to the presence of both a phenylcarbamoyl group and a nitrobenzenesulfonate group

Properties

IUPAC Name

[2-(phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O6S/c22-19(20-14-6-2-1-3-7-14)17-8-4-5-9-18(17)27-28(25,26)16-12-10-15(11-13-16)21(23)24/h1-13H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJLKNBXRLDBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[2-(Phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate
Reactant of Route 3
Reactant of Route 3
[2-(Phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[2-(Phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate
Reactant of Route 5
Reactant of Route 5
[2-(Phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate
Reactant of Route 6
Reactant of Route 6
[2-(Phenylcarbamoyl)phenyl] 4-nitrobenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.